![molecular formula C12H16O3 B1360286 Methyl 4-(4-methoxyphenyl)butanoate CAS No. 20637-08-5](/img/structure/B1360286.png)
Methyl 4-(4-methoxyphenyl)butanoate
Overview
Description
Methyl 4-(4-methoxyphenyl)butanoate, also known as 4-methoxybenzyl butanoate, is a chemical compound used in a variety of scientific research applications. It is an organic ester with a molecular weight of 184.2 g/mol and a melting point of -20 °C. It is a colorless, non-flammable liquid with a faint, aromatic odor. Its boiling point is 258°C. It is soluble in water, methanol, ethanol, and other organic solvents.
Scientific Research Applications
Synthesis and Chemical Transformation
Methyl 4-(4-methoxyphenyl)butanoate has diverse applications in chemical synthesis and transformations. It has been used in the synthesis of 4-(4-hydroxyphenyl)butanoic acid, a key intermediate in the synthesis of the compound LY518674. An organic solvent-free process has been developed for this purpose, highlighting its role in environmentally-friendly chemical processes (Delhaye et al., 2006).
In Chemical Reactions
The compound is involved in nucleophilic substitution and elimination reactions. Studies on 1-(4-methoxyphenyl)-3-methyl-3-butyl derivatives in aqueous solutions provide insights into the reaction mechanisms and product yields of these processes (Toteva & Richard, 1996).
Pharmaceutical and Aroma Compound Synthesis
Methyl 4-(4-methoxyphenyl)butanoate is a precursor in the synthesis of pharmaceutical and aroma compounds. A notable example is its role in continuous flow strategies for generating 4-aryl-2-butanone derivatives, including nabumetone, an anti-inflammatory drug, and raspberry ketone, a popular aroma compound (Viviano et al., 2011).
Analytical Chemistry
In analytical chemistry, derivatives of methyl 4-(4-methoxyphenyl)butanoate have been used as fluorogenic labeling reagents for high-performance liquid chromatography (HPLC) of biologically important thiols, demonstrating its utility in sensitive detection methods (Gatti et al., 1990).
Photoreactions and Synthesis
The compound is also relevant in photochemical reactions, contributing to the synthesis of chromones and other related compounds. These photoreactions have practical applications in creating chromone precursors, which are valuable in various chemical syntheses (Álvaro et al., 1987).
Intermediate in Biologically Active Compounds
Methyl 4-(4-methoxyphenyl)butanoate serves as an intermediate in synthesizing biologically active compounds, such as ACE inhibitors. Its versatility in chemical reactions underscores its importance in medicinal chemistry (Zhang et al., 2009).
properties
IUPAC Name |
methyl 4-(4-methoxyphenyl)butanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-14-11-8-6-10(7-9-11)4-3-5-12(13)15-2/h6-9H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEZIYDSIDIJXQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80174672 | |
Record name | 4-(4-Methoxyphenyl)butanoic acid methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80174672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
20637-08-5 | |
Record name | 4-(4-Methoxyphenyl)butanoic acid methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020637085 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(4-Methoxyphenyl)butanoic acid methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80174672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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